REACTION_CXSMILES
|
[Br:1][C:2]1[N:7]=[C:6]([NH:8][CH2:9][CH:10]2[CH2:15][CH2:14][O:13][CH2:12][CH2:11]2)[CH:5]=[CH:4][CH:3]=1.C1C(=O)N([Cl:23])C(=O)C1>C(#N)C>[Br:1][C:2]1[N:7]=[C:6]([NH:8][CH2:9][CH:10]2[CH2:15][CH2:14][O:13][CH2:12][CH2:11]2)[CH:5]=[CH:4][C:3]=1[Cl:23]
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Name
|
|
Quantity
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20 g
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Type
|
reactant
|
Smiles
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BrC1=CC=CC(=N1)NCC1CCOCC1
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Name
|
|
Quantity
|
9.85 g
|
Type
|
reactant
|
Smiles
|
C1CC(=O)N(C1=O)Cl
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Name
|
|
Quantity
|
240 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
to cool to ambient temperature
|
Type
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CONCENTRATION
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Details
|
concentrated in vacuo
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Type
|
ADDITION
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Details
|
The resulting residue was diluted with brine (200 mL)
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Type
|
EXTRACTION
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Details
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extracted with EtOAc (3×200 mL)
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Type
|
CONCENTRATION
|
Details
|
The combined organic layers were concentrated in vacuo
|
Type
|
CUSTOM
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Details
|
The resulting residue was purified by column chromatography [SiO2, EtOAc/heptane=0/100 to 50/50]
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=CC(=N1)NCC1CCOCC1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12 g | |
YIELD: CALCULATEDPERCENTYIELD | 53.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |